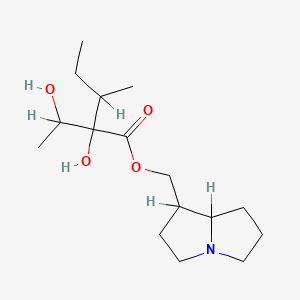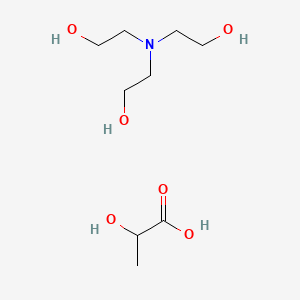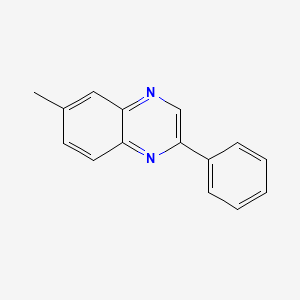
6-Methyl-2-phenylquinoxaline
Descripción general
Descripción
6-Methyl-2-phenylquinoxaline is a chemical compound with the formula C15H12N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoxalines, including 6-Methyl-2-phenylquinoxaline, has been extensively studied over the past two decades . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . These methods include the use of bioinspired ortho-quinone catalysts for the oxidative synthesis of quinoxalines from primary amines .Aplicaciones Científicas De Investigación
Imaging of β-Amyloid Plaques in Alzheimer's Disease
6-Methyl-2-phenylquinoxaline derivatives have been studied for their potential as imaging agents for β-amyloid plaques in Alzheimer's disease. Derivatives like 2-(4-(2-[(18)F]fluoroethoxy)phenyl)-N-methylquinoxalin-6-amine displayed high binding affinity to β-amyloid aggregates, suggesting their potential as positron emission tomography (PET) imaging agents for the diagnosis of Alzheimer's disease (Yu et al., 2012).
Anticancer Activity
Quinoxaline derivatives have been synthesized and tested for their anticancer properties. Compounds like methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates showed significant antiproliferative activity against human cancer cell lines, demonstrating the potential of quinoxaline derivatives in cancer therapy (El Rayes et al., 2019).
Antimicrobial Activity
Quinoxaline derivatives have been investigated for their antimicrobial properties. Compounds like 2-phenylquinoxaline N-oxides have shown anti-Trichomonas vaginalis activity, indicating their potential use as antimicrobial agents (Loriga et al., 1990).
Polymer and Composite Applications
Quinoxaline derivatives have been used in the development of new polymers for adhesive and composite applications. Poly(phenylquinoxaline) demonstrated properties suitable for use in high-performance materials, highlighting the versatility of quinoxaline derivatives in material science applications (Kim et al., 1999).
Inhibiting Tuberculosis
Quinoxaline derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Compounds like 1,2,3-triazole based quinoxaline-1,4-di-N-oxide derivatives exhibited significant anti-tubercular activity, presenting a new avenue for tuberculosis treatment research (Srinivasarao et al., 2020).
Antimalarial Agents
3-Phenylquinoxaline 1,4-di-N-oxide derivatives were synthesized as potential antimalarial agents. These compounds showed promising activity against Plasmodium falciparum, the parasite responsible for malaria (Vicente et al., 2008).
Propiedades
IUPAC Name |
6-methyl-2-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-13-14(9-11)16-10-15(17-13)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMFTVDIKDPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346567 | |
| Record name | 6-Methyl-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenylquinoxaline | |
CAS RN |
25187-18-2 | |
| Record name | 6-Methyl-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




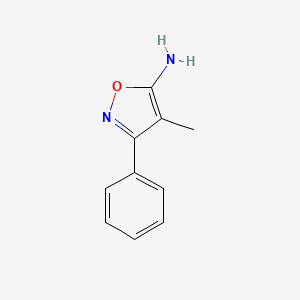
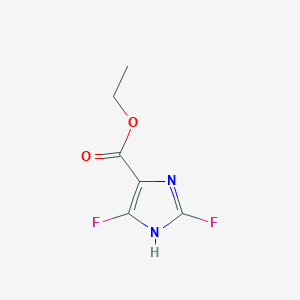
![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)
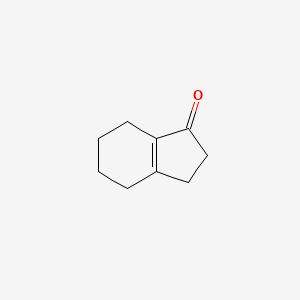

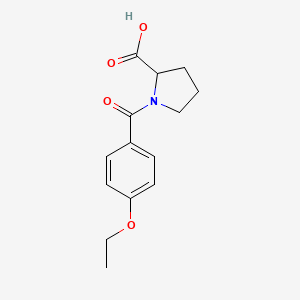
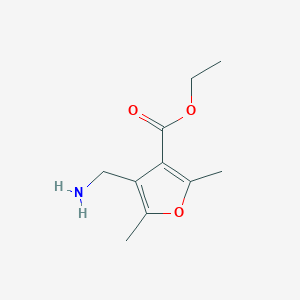

![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)

